molecular formula C13H9ClFNO4S B3017007 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 554405-07-1

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B3017007
CAS No.: 554405-07-1
M. Wt: 329.73
InChI Key: MFXHJQYPOBMUIX-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid is a high-purity chemical compound with the CAS Number 554405-07-1 and a molecular weight of 329.73 g/mol . Its molecular formula is C13H9ClFNO4S . This benzoic acid derivative features a sulfamoyl bridge linked to a 2-fluorophenyl group, a structure that is often explored in medicinal chemistry and chemical synthesis research. The compound is characterized by its specific structural identifiers, including the SMILES string O=C(O)C1=CC(S(=O)(NC2=CC=CC=C2F)=O)=CC=C1Cl and the InChIKey MFXHJQYPOBMUIX-UHFFFAOYSA-N . As a building block, it serves as a valuable intermediate for researchers in developing novel compounds, such as those targeting specific enzymes or biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO4S/c14-10-6-5-8(7-9(10)13(17)18)21(19,20)16-12-4-2-1-3-11(12)15/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXHJQYPOBMUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with 2-fluoroaniline in the presence of a sulfonyl chloride reagent . The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
The compound is often employed as a reagent in the synthesis of more complex molecules. Its sulfamoyl group can facilitate various chemical reactions, including:

  • Substitution Reactions: The chloro group can be replaced by other nucleophiles, enabling the formation of diverse derivatives.
  • Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, which are essential for creating carbon-carbon bonds in organic synthesis.

Table 1: Common Reactions Involving 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid

Reaction TypeDescriptionKey Reagents
SubstitutionReplacement of chloro groupNucleophiles (e.g., amines)
CouplingFormation of carbon-carbon bondsPalladium catalysts
Oxidation/ReductionTransformation to different derivativesOxidizing/reducing agents

Biological Research

Potential Therapeutic Applications:
Research is ongoing to explore the biological activities of this compound. Its interaction with biomolecules may lead to novel therapeutic agents. The sulfamoyl group is particularly significant due to its ability to form hydrogen bonds, which can enhance binding affinity with biological targets.

Mechanism of Action:
The compound's mechanism involves interactions with specific molecular targets, potentially modulating various biochemical pathways. This could make it a candidate for drug development aimed at treating diseases influenced by these pathways .

Material Science

Applications in Advanced Materials:
this compound is also explored for its role in the development of advanced materials, including:

  • Mesoporous Materials: Used in catalysis and adsorption applications.
  • OLED Materials: It serves as a dopant or host in organic light-emitting diodes (OLEDs), contributing to improved performance and efficiency .

Industrial Applications

The compound finds utility in the production of specialty chemicals. Its unique properties enable its use in various industrial processes, including the formulation of agrochemicals and pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

  • Study on Biological Activity:
    A research paper investigated the compound's interaction with specific enzymes, revealing potential inhibitory effects that suggest its use as a lead compound in drug discovery.
  • Synthesis of Derivatives:
    Another study focused on synthesizing various derivatives from this compound, exploring their reactivity and potential applications in medicinal chemistry.
  • Material Properties:
    Research highlighted its role in enhancing the electrical properties of OLED materials, showcasing its effectiveness as a dopant that improves light emission efficiency.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the chloro and fluorophenyl groups contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS 2736-23-4)

  • Structural Difference : The chlorine and fluorine substituents are swapped compared to the target compound (Cl at position 4, F at position 2 on the benzoic acid ring).
  • Impact : This positional isomerism may alter electronic properties and hydrogen-bonding capacity, affecting solubility and receptor binding. Similarity score: 0.89 .

2-Fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS 950108-08-4)

  • Structural Difference : Replaces the chlorine atom with fluorine on the benzoic acid ring and attaches the sulfamoyl group to a 4-fluorophenyl instead of 2-fluorophenyl.
  • Impact : Reduced molecular weight (313.28 vs. 328.99 g/mol) and altered steric effects due to the para-substituted fluorine on the phenyl ring .

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid (CAS 312274-91-2)

  • Structural Difference : The sulfamoyl group is linked to a 4-chlorophenyl ring instead of 2-fluorophenyl.

Functional Group Variations

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid (CAS 56447-54-2)

  • Structural Difference : Contains a chlorosulfonyl (–SO₂Cl) group instead of sulfamoyl (–NHSO₂–).
  • Molecular formula: C₇H₃Cl₂FO₄S .

2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 325721-56-0)

  • Structural Difference : Features an N-methylated sulfamoyl group (–N(Me)SO₂–).
  • Molecular weight: 325.77 g/mol .

Pharmacologically Relevant Analogues

Furosemide (CAS 54-31-9)

  • Structural Difference : A 4-chloro-N-furfuryl-substituted sulfamoylbenzoic acid.
  • Impact : Demonstrated diuretic activity via inhibition of the Na⁺/K⁺/2Cl⁻ cotransporter. The target compound’s 2-fluorophenyl group may confer distinct target selectivity .

2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid

  • Structural Difference: Replaces the sulfamoyl group with an amino linkage and introduces a trifluoromethyl (–CF₃) substituent.
  • Impact : The –CF₃ group enhances metabolic stability and acidity (pKa ~3.5–4.0), contrasting with the sulfamoyl group’s moderate acidity (pKa ~8–10) .

Biological Activity

2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid is a synthetic compound notable for its potential biological activities, particularly in the field of pharmaceuticals. Its structure features a benzoic acid moiety with a chloro group and a sulfamoyl group attached to a 2-fluorophenyl ring, which contributes to its unique properties and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H10ClFNO3S
  • Molecular Weight : Approximately 329.74 g/mol

Research indicates that this compound may act as an enzyme inhibitor , particularly targeting bacterial growth through its sulfamoyl group, which is common in many antimicrobial agents. The compound's structure allows it to interact with various biological targets, potentially leading to antimicrobial and anti-inflammatory effects.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity :
    • Studies suggest that compounds with similar structures exhibit significant inhibition of bacterial growth. The presence of the sulfamoyl group enhances its potential as an antimicrobial agent .
    • In vitro assays have demonstrated that derivatives of sulfamoylbenzoic acids can inhibit urease enzymes, which are critical for the survival of certain bacteria .
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, anti-urease activity has been documented, suggesting potential applications in treating gastrointestinal diseases .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of related compounds indicates that modifications in the phenyl ring or substitution patterns significantly affect biological activity. For example, varying the halogen or functional groups can enhance potency against specific bacterial strains .

Case Studies

A few notable case studies have provided insights into the therapeutic potential of this compound:

StudyFocusFindings
Irshad et al. (2022)Antibacterial and anti-urease activityThe synthesized derivatives exhibited potent antibacterial properties against virulent strains and effective urease inhibition, indicating dual-action potential .
Research on Similar CompoundsStructure-activity relationshipsVariations in substitution patterns led to significant differences in enzyme inhibition and antibacterial efficacy, emphasizing the importance of molecular design .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves sulfamoylation of a benzoic acid derivative. For example, coupling 2-chloro-5-sulfamoylbenzoic acid with 2-fluorophenylamine under acidic conditions. Intermediates should be purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm1^{-1}, C=O stretch at ~1700 cm1^{-1}) .

Q. How can X-ray crystallography be used to resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and hydrogen-bonding networks. For sulfamoyl derivatives, focus on the S–N–C(aryl) geometry to confirm sulfonamide linkage .

Q. What analytical techniques are critical for assessing purity and solubility in pre-formulation studies?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ ~260–280 nm) for purity. Solubility profiling in DMSO, PBS, and simulated biological fluids (e.g., FaSSIF) using nephelometry or UV-Vis spectroscopy. Thermal stability via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in sulfamoyl benzoic acid derivatives?

  • Methodology : Systematically vary substituents on the phenyl ring (e.g., halogen position, electron-withdrawing groups) and assess binding affinity to target receptors (e.g., LPA2) via radioligand assays. Computational docking (AutoDock Vina) predicts binding modes, while QSAR models correlate substituent effects with activity .

Q. What strategies resolve contradictions in enzymatic inhibition data for this compound?

  • Methodology : Validate assay conditions (pH, temperature, cofactors) and confirm competitive vs. non-competitive inhibition via Lineweaver-Burk plots. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific aggregation .

Q. How can molecular docking guide the design of covalent inhibitors based on this scaffold?

  • Methodology : Use AutoDock Vina with flexible side-chain sampling to identify reactive residues (e.g., cysteine thiols) near the sulfamoyl group. Optimize electrophilic warheads (e.g., acrylamides) using density functional theory (DFT) to predict reactivity .

Q. What experimental protocols mitigate toxicity risks in in vivo studies?

  • Methodology : Pre-dose toxicity screening in immortalized cell lines (e.g., HEK293) using MTT assays. For in vivo testing, adhere to OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure) and monitor hepatic/renal biomarkers post-administration .

Q. How are heterocyclic modifications (e.g., triazole or thiadiazine fusion) introduced to enhance metabolic stability?

  • Methodology : Click chemistry (CuAAC) for triazole ring formation or cyclocondensation with thiocarbazides. Assess metabolic stability in liver microsomes (human/rat) and identify degradation pathways via LC-MS/MS .

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